2-bromo-3-fluoro-6-hydroxybenzoic acid
Description
2-Bromo-3-fluoro-6-hydroxybenzoic acid (molecular formula C₇H₄BrFO₃, molecular weight 235.01 g/mol) is a halogenated benzoic acid derivative with substituents at positions 2 (bromo), 3 (fluoro), and 6 (hydroxy). This compound is structurally distinct due to its electron-withdrawing groups (Br, F) and a polar hydroxyl group, which influence its physicochemical properties, including acidity, solubility, and reactivity.
Key safety data for this compound (inferred from structurally similar analogs) include GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), with precautionary measures such as P261 (avoid breathing dust) and P351 (rinse cautiously with water).
Properties
CAS No. |
1782665-98-8 |
|---|---|
Molecular Formula |
C7H4BrFO3 |
Molecular Weight |
235 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitrating Agent Selection and Reaction Dynamics
The introduction of a nitro group at the 6-position of 2-bromo-3-fluorobenzoic acid is achieved using mixed nitrating systems. A 1:1 molar ratio of fuming nitric acid to sulfuric acid at 0–20°C produces a 2:1 mixture of 6-nitro and 5-nitro regioisomers, with the former dominating due to electronic directing effects of fluorine and bromine substituents. Higher sulfuric acid concentrations improve regioselectivity by stabilizing the nitronium ion, though excessive acidity risks side reactions such as sulfonation.
Representative Nitration Conditions:
| Starting Material | Nitrating Agent | Temperature | Time | Yield (6-nitro:5-nitro) |
|---|---|---|---|---|
| 2-Bromo-3-fluorobenzoic acid | HNO₃/H₂SO₄ | 0–20°C | 2 h | 63% (2:1) |
| 2-Bromo-3-fluorobenzoic acid | HNO₃ (70%)/H₂SO₄ | 10°C | 1.5 h | Quantitative (2:1) |
Post-reaction isolation involves ice-water quenching, dichloromethane extraction, and silica gel chromatography to separate isomers.
Reduction of Nitro to Amino Intermediates
Catalytic Hydrogenation Protocols
The 6-nitro regioisomer undergoes reduction to 6-amino-2-bromo-3-fluorobenzoic acid using hydrogen gas (1–3 atm) and palladium-on-carbon (10 wt%) in tetrahydrofuran. This method achieves 85–95% conversion with minimal dehalogenation. Alternative reductants like iron powder in acetic acid afford lower yields (54%) due to competing side reactions.
Hydrogenation Optimization Parameters:
Diazotization and Hydrolysis to Hydroxyl Group
Diazonium Salt Formation and Stability
The amino intermediate is treated with sodium nitrite (1.1 equiv) in hydrochloric acid at −5°C to form a diazonium salt. This intermediate is unstable above 5°C, necessitating rapid hydrolysis in dilute sulfuric acid (20% v/v) at 80°C to install the hydroxyl group.
Critical Reaction Parameters:
Industrial-Scale Production Considerations
Solvent and Cost Optimization
The patent WO2014071545A1 highlights methylene chloride for efficient extraction of nitrated intermediates, reducing emulsion formation compared to ethyl acetate. Bulk hydrolysis of 2-bromo-3-fluorotrifluoromethylbenzene in 98% sulfuric acid at 170°C achieves 90% purity after crystallization, avoiding costly chromatographic steps.
Comparative Analysis of Synthetic Routes
Yield and Purity Trade-offs
The nitration-reduction-hydrolysis route affords an overall yield of 45–50%, whereas alternative pathways involving direct hydroxylation suffer from lower regiocontrol (<30% yield). Industrial methods prioritize atom economy, with cesium carbonate-mediated methyl ester hydrolysis achieving quantitative conversions.
Challenges in Functional Group Compatibility
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-6-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the carboxylic acid can be reduced to an alcohol.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid in the presence of an alcohol.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-amino-3-fluoro-6-hydroxybenzoic acid when using ammonia.
Oxidation: 2-Bromo-3-fluoro-6-hydroxybenzaldehyde or 2-bromo-3-fluoro-6-hydroxybenzoquinone.
Reduction: 2-Bromo-3-fluoro-6-hydroxybenzyl alcohol.
Esterification: Various esters of this compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrF O
- Molecular Weight : Approximately 227.01 g/mol
- IUPAC Name : 2-bromo-3-fluoro-6-hydroxybenzoic acid
- Canonical SMILES : C1=CC(=C(C(=C1O)C(=O)O)Br)F
The compound's structure features bromine and fluorine substituents along with a hydroxyl group, which enhance its reactivity and interaction with biological systems.
Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly useful in coupling reactions, where it acts as a substrate that undergoes oxidative addition and transmetalation with palladium catalysts to form new carbon-carbon bonds. This property makes it valuable for creating diverse chemical libraries for further research.
The compound has shown potential in various biological applications:
- Antimicrobial Properties : Studies indicate that halogenated benzoic acids, including this compound, exhibit significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus through mechanisms that may involve enzyme inhibition.
- Anticancer Activity : There is emerging evidence suggesting that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects on breast cancer (MCF-7) and prostate cancer (PC-3) cells, linked to apoptosis induction.
Pharmaceutical Development
Research into the derivatives of this compound suggests potential therapeutic applications in treating autoimmune diseases and inflammatory conditions. The compound may inhibit RORγt transcriptional activity, which is relevant for conditions such as rheumatoid arthritis and multiple sclerosis.
Antimicrobial Research
In vitro studies have demonstrated the antibacterial efficacy of derivatives of benzoic acids against various bacterial strains. The structure of this compound enhances its interaction with bacterial enzymes, leading to effective inhibition.
Cancer Research
Recent investigations into the anticancer properties of halogenated compounds have highlighted the cytotoxic effects of this compound on specific cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest, making it a candidate for further drug development.
Mechanism of Action
The mechanism by which 2-bromo-3-fluoro-6-hydroxybenzoic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking substrate access. The presence of bromine and fluorine atoms can enhance binding affinity and specificity through halogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Positional Isomers
2-Bromo-6-Fluoro-3-Hydroxybenzoic Acid (CAS 91659-32-4) differs from the target compound in substituent positions: bromo (2), fluoro (6), and hydroxy (3). This positional isomer has a molecular weight of 235.01 g/mol and shares the same hazard profile as the target compound. The hydroxyl group at position 3 may reduce acidity compared to the target compound’s hydroxyl at position 6 due to differences in resonance stabilization of the deprotonated form.
Substituted Benzoic Acids with Additional Halogens or Methyl Groups
- 2-Bromo-5-Fluoroterephthalic Acid (CAS 1359857-60-5): Contains a carboxyl group at position 4 and bromo/fluoro at positions 2 and 3. The additional carboxyl group increases acidity (predicted pKa ~1.5–2.5) compared to the target compound (pKa ~2.5–3.5 for benzoic acid derivatives).
*Estimated based on substituent effects.
Trifluoromethyl-Substituted Analogs
3-Bromo-2-Fluoro-6-(Trifluoromethyl)Benzoic Acid (CAS 1980062-64-3, molecular weight 287.01 g/mol ) replaces the hydroxyl group with a trifluoromethyl (-CF₃) group. The strong electron-withdrawing nature of -CF₃ increases acidity (pKa ~1.0–2.0) and enhances lipophilicity, making it more suitable for applications requiring membrane permeability.
Functional Group Variants
3-Benzyloxy-6-Bromo-2-Fluorobenzaldehyde (CAS 1114809-05-0) substitutes the carboxylic acid with an aldehyde and introduces a benzyloxy group. This alters reactivity, favoring nucleophilic addition (aldehyde) over acid-base reactions, and reduces water solubility.
Key Findings and Implications
Acidity Trends : The hydroxyl group at position 6 in the target compound enhances acidity compared to isomers with hydroxyl at position 3.
Lipophilicity : Methyl or trifluoromethyl groups increase lipophilicity, impacting bioavailability and environmental persistence.
Safety Profile : Halogenated benzoic acids universally exhibit skin/eye irritation hazards, emphasizing the need for proper handling.
This analysis underscores the critical role of substituent position and type in modulating the properties of halogenated benzoic acids, guiding their application in pharmaceuticals, agrochemicals, and materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
